molecular formula C10H11FO B2580743 4'-Fluoro-3',5'-dimethylacetophenone CAS No. 42444-20-2

4'-Fluoro-3',5'-dimethylacetophenone

Cat. No.: B2580743
CAS No.: 42444-20-2
M. Wt: 166.195
InChI Key: LQRLTWRRCXFFCT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4’-Fluoro-3’,5’-dimethylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride or acetic anhydride as the acylating agent and aluminum chloride as the catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acylating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Fluoro-3’,5’-dimethylacetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.

Scientific Research Applications

4’-Fluoro-3’,5’-dimethylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’,5’-dimethylacetophenone largely depends on its role in specific reactions or applications. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

4’-Fluoro-3’,5’-dimethylacetophenone can be compared with other acetophenone derivatives, such as:

    4’-Chloro-3’,5’-dimethylacetophenone: Similar in structure but with a chlorine atom instead of fluorine.

    4’-Bromo-3’,5’-dimethylacetophenone: Contains a bromine atom at the para position.

    4’-Methyl-3’,5’-dimethylacetophenone: Has an additional methyl group at the para position.

The uniqueness of 4’-Fluoro-3’,5’-dimethylacetophenone lies in the presence of the fluorine atom, which can significantly influence its reactivity and interactions compared to its halogenated or methylated counterparts .

Properties

IUPAC Name

1-(4-fluoro-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-6-4-9(8(3)12)5-7(2)10(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRLTWRRCXFFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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